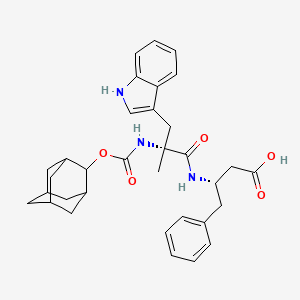

PD-135666

Beschreibung

Eigenschaften

Molekularformel |

C33H39N3O5 |

|---|---|

Molekulargewicht |

557.7 g/mol |

IUPAC-Name |

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m0/s1 |

InChI-Schlüssel |

PGOLWKTUHWHYJS-SFMDGOMNSA-N |

Isomerische SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Kanonische SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD-135666; PD 135666; PD135666. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PD-135158: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-135158 is a tryptophan dipeptoid derivative that has been instrumental in the study of cholecystokinin (CCK) receptors. Primarily characterized as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, it also exhibits a surprising and distinct pharmacological profile at the cholecystokinin-1 (CCK1) receptor, acting as a full agonist. This dual activity makes PD-135158 a unique tool for dissecting the physiological and pathological roles of the CCK receptor system. This technical guide provides an in-depth overview of the mechanism of action of PD-135158, including its receptor binding affinities, in vitro functional activities, and the signaling pathways it modulates. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Core Mechanism of Action: A Dual Pharmacological Profile

PD-135158 is a synthetic, non-peptide small molecule that primarily functions as a competitive antagonist of the CCK2 receptor.[1] In this capacity, it effectively blocks the binding of endogenous ligands like gastrin and cholecystokinin, thereby inhibiting their downstream signaling pathways. The CCK2 receptor is notably involved in gastric acid secretion, anxiety, and the growth of certain tumors.[1][2]

Intriguingly, PD-135158 demonstrates a contrasting activity at the CCK1 receptor (formerly known as the CCKA receptor), where it acts as a full agonist.[3] This agonistic action at CCK1 receptors, which are predominantly found in the pancreas and gallbladder, stimulates physiological responses such as pancreatic enzyme secretion.[3] This bimodal action underscores the complexity of its pharmacological profile and its utility in differentiating the functions of CCK receptor subtypes.

Quantitative Pharmacological Data

The in vitro potency of PD-135158 has been quantified in various functional assays. The following table summarizes the key quantitative data for its activity at both CCK2 and CCK1 receptors, with comparative data for other relevant compounds.

| Compound | Receptor Target | Assay Type | Measured Parameter | Value | Reference |

| PD-135158 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 76 nM | |

| PD-135158 | CCK1 | Stimulation of lipase release from isolated rat pancreatic acini | EC50 | 0.6 µM | |

| YM022 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 0.5 nM | |

| AG041R | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 2.2 nM | |

| YF476 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 2.7 nM | |

| L-740,093 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 7.8 nM | |

| JB93182 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 9.3 nM | |

| RP73870 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 9.8 nM | |

| PD-136450 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 135 nM | |

| PD-134308 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 145 nM | |

| Devazepide | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | ~800 nM |

Signaling Pathways and Molecular Interactions

Antagonism of the CCK2 Receptor Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of its endogenous ligand, gastrin, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including histamine and pancreastatin secretion from enterochromaffin-like (ECL) cells. PD-135158 competitively binds to the CCK2 receptor, preventing gastrin from initiating this signaling cascade.

Experimental Protocols

Functional Assay: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells

This protocol is based on the methodology described for determining the IC50 of CCK2 receptor antagonists.

Objective: To quantify the inhibitory potency of PD-135158 on gastrin-stimulated pancreastatin secretion from primary rat ECL cells.

Materials:

-

Male Sprague-Dawley rats

-

Collagenase A, Pronase E

-

Bovine serum albumin (BSA)

-

DMEM/F-12 medium supplemented with fetal bovine serum, penicillin-streptomycin, and glutamine

-

Human gastrin-17

-

PD-135158 and other test antagonists

-

Pancreastatin radioimmunoassay (RIA) kit

-

Centrifugal elutriation system

Methodology:

-

Isolation of ECL Cells:

-

Euthanize rats and perfuse the stomach with saline.

-

Isolate the oxyntic mucosa and mince the tissue.

-

Digest the minced tissue with a solution of Collagenase A and Pronase E in a shaking water bath.

-

Filter the cell suspension to remove undigested tissue.

-

Enrich the ECL cell population using counter-flow elutriation.

-

-

Cell Culture:

-

Culture the enriched ECL cells (to ~80% purity) in supplemented DMEM/F-12 medium for 48 hours.

-

To maintain cell function, include a low concentration of gastrin (e.g., 0.1 nM) in the culture medium.

-

-

Antagonist Inhibition Assay:

-

Wash the cultured cells to remove the culture medium and residual gastrin.

-

Pre-incubate the cells with varying concentrations of PD-135158 or other antagonists for a specified time (e.g., 15 minutes).

-

Stimulate the cells with a maximally effective concentration of gastrin (e.g., 10 nM) in the continued presence of the antagonist for 30 minutes.

-

Include control wells with no antagonist (gastrin only) and basal control wells (no gastrin, no antagonist).

-

Collect the supernatant for analysis.

-

-

Quantification of Pancreastatin Secretion:

-

Measure the concentration of pancreastatin in the collected supernatants using a commercially available radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Construct dose-response curves for gastrin in the absence and presence of different concentrations of PD-135158.

-

Calculate the percentage inhibition of gastrin-stimulated pancreastatin secretion for each concentration of the antagonist.

-

Determine the IC50 value (the concentration of antagonist that produces 50% inhibition of the maximal gastrin response) by non-linear regression analysis.

-

Radioligand Binding Assay for CCK2 Receptor

This is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds like PD-135158 to the CCK2 receptor.

Objective: To determine the binding affinity (Ki) of PD-135158 for the CCK2 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Cell line or tissue expressing CCK2 receptors (e.g., AR42J cell membranes).

-

Radiolabeled CCK2 receptor ligand (e.g., [³H]pentagastrin or ¹²⁵I-labeled gastrin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

PD-135158 and other unlabelled competitor compounds.

-

Glass fiber filters (e.g., GF/C).

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing CCK2 receptors in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in sequence:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Increasing concentrations of the unlabelled competitor, PD-135158.

-

Membrane preparation to initiate the binding reaction.

-

-

Include control wells for:

-

Total binding: Radioligand and membranes, no competitor.

-

Non-specific binding: Radioligand, membranes, and a saturating concentration of an unlabelled CCK2 ligand.

-

-

-

Incubation and Filtration:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a filtration manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of PD-135158.

-

Determine the IC50 value (the concentration of PD-135158 that displaces 50% of the specifically bound radioligand) from the resulting competition curve using non-linear regression.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationship of Dual Action

The distinct actions of PD-135158 at the two major cholecystokinin receptor subtypes highlight its utility in pharmacological research. Its ability to antagonize CCK2 receptors while simultaneously agonizing CCK1 receptors allows for the selective investigation of the physiological roles of each receptor.

Conclusion

PD-135158 is a pharmacologically complex molecule characterized by its potent and selective antagonism of the CCK2 receptor and its full agonism at the CCK1 receptor. This dual activity profile has rendered it an invaluable research tool for elucidating the distinct physiological and pathophysiological roles of the CCK receptor subtypes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the fields of gastroenterology, neuroscience, and oncology, where CCK receptors are of significant interest. A thorough understanding of its bimodal mechanism of action is crucial for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics.

References

PD-135158: An In-Depth Technical Guide for the Cholecystokinin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-135158 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor. This document provides a comprehensive technical overview of PD-135158, including its mechanism of action, binding affinity, and functional effects. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research and development. The information is intended to serve as a valuable resource for scientists and professionals engaged in neuroscience, pharmacology, and drug discovery, with a particular focus on the cholecystokinin system.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G-protein coupled receptors: CCK-A (predominantly in the periphery) and CCK-B (primarily in the central nervous system). The CCK-B receptor, also known as the gastrin receptor, is implicated in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.[1] Consequently, antagonists of the CCK-B receptor have been investigated for their therapeutic potential in treating anxiety disorders, panic attacks, and certain gastrointestinal conditions.[2]

PD-135158 has emerged as a key pharmacological tool for studying the roles of the CCK-B receptor. Its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor make it a valuable agent for elucidating the specific functions of this receptor subtype. This guide summarizes the current knowledge on PD-135158, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

PD-135158 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligands, cholecystokinin and gastrin, from activating the receptor and initiating downstream signaling cascades.[1] The CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the diverse physiological effects mediated by the CCK-B receptor.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for PD-135158, detailing its binding affinity and functional potency.

Table 1: Binding Affinity of PD-135158

| Receptor | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| CCK-B | PD-135158 | Data not available in search results | |||

| CCK-A | PD-135158 | Data not available in search results |

Table 2: Functional Activity of PD-135158

| Assay | Effect | IC50 (nM) | Species | System | Reference |

| Gastrin-evoked pancreastatin secretion | Inhibition | 76 | Rat | Isolated ECL cells | [3] |

| Pancreatic enzyme (lipase) release | Agonist | EC50 = 600 | Rat | Isolated pancreatic acini | [4] |

Note: While PD-135158 is a CCK-B antagonist, it has been observed to act as a full agonist at the rat pancreatic CCK-A receptor, albeit with lower potency than CCK-8.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been conducted with PD-135158.

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like PD-135158 for CCK receptors through competitive displacement of a radiolabeled ligand.

Objective: To determine the Ki of PD-135158 for CCK-B and CCK-A receptors.

Materials:

-

Membrane preparations from cells expressing the target receptor (CCK-B or CCK-A).

-

Radioligand (e.g., [3H]propionyl-CCK-8 or 125I-BH-CCK-8).

-

Unlabeled PD-135158.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold/cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled CCK receptor ligand (e.g., 1 µM CCK-8).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of PD-135158.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PD-135158 concentration.

-

Determine the IC50 value (the concentration of PD-135158 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Study: Conditioned Suppression of Drinking in Rats

This protocol is based on a study that investigated the effects of PD-135158 on latent inhibition, a model relevant to the cognitive deficits in schizophrenia.

Objective: To assess the effect of PD-135158 on latent inhibition using a conditioned suppression of drinking paradigm.

Animals: Male Sprague-Dawley rats.

Apparatus:

-

Conditioning chambers equipped with a drinking spout, a light source (as the conditioned stimulus, CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).

-

Water bottles.

Procedure:

-

Water Deprivation: Rats are typically water-deprived for a period before the experiment to motivate drinking behavior.

-

Habituation to Drinking: Rats are habituated to the conditioning chambers and trained to drink from the water spout.

-

Pre-exposure Phase:

-

Pre-exposed (PE) Group: Rats receive a series of presentations of the light stimulus (CS) without any consequence.

-

Non-pre-exposed (NPE) Group: Rats are placed in the chambers for the same amount of time but do not receive the light stimulus.

-

-

Drug Administration: PD-135158 (at various doses, e.g., 0.001, 0.01, and 0.1 mg/kg) or vehicle is administered intraperitoneally before the pre-exposure phase.

-

Conditioning Phase: All rats undergo conditioning trials where the light stimulus (CS) is paired with a mild footshock (US).

-

Test Phase: The effect of the conditioning is assessed by presenting the light stimulus (CS) alone and measuring the suppression of drinking behavior. A suppression ratio is calculated (e.g., Licks during CS / (Licks during CS + Licks before CS)). A lower ratio indicates greater suppression of drinking and stronger conditioning.

-

Data Analysis: Compare the suppression ratios between the PE and NPE groups for each drug condition. Latent inhibition is demonstrated if the PE group shows less suppression (a higher suppression ratio) than the NPE group. The effect of PD-135158 is determined by its ability to enhance this difference.

Experimental Workflow Diagram

Conclusion

PD-135158 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CCK-B receptor. Its selectivity allows for the targeted exploration of this receptor system in the central nervous system and periphery. This technical guide provides a foundation of knowledge on PD-135158, including its mechanism of action, available quantitative data, and detailed experimental protocols. It is anticipated that this information will aid researchers in designing and executing further studies to unravel the complexities of the cholecystokinin system and to explore the therapeutic potential of CCK-B receptor modulation. Further research is warranted to fully characterize the binding affinity of PD-135158 at both CCK-A and CCK-B receptors to complete its pharmacological profile.

References

- 1. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Function of CCK-B Receptors in the Brain: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a critical role in a diverse array of neurological functions. As a key mediator of the effects of the neuropeptide cholecystokinin (CCK), the CCK-B receptor is intricately involved in the modulation of anxiety, panic, memory, and dopaminergic signaling. Its widespread distribution and significant physiological roles have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the current understanding of CCK-B receptor function in the brain, detailing its signaling pathways, physiological and pathological roles, and the pharmacological tools used for its investigation. We present quantitative data on ligand binding affinities, detailed experimental protocols for studying the receptor's function, and visualizations of its signaling cascades and experimental workflows to facilitate further research and drug development in this field.

Introduction

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the brain, where it exerts its effects through two receptor subtypes: CCK-A and CCK-B.[1] While both are present in the central nervous system, the CCK-B receptor is the predominant subtype in the brain.[2][3] Encoded by the CCKBR gene, the CCK-B receptor is a class A G-protein coupled receptor (GPCR) that binds with high affinity to both sulfated and non-sulfated forms of CCK and gastrin.[4][5] Its extensive distribution throughout key brain regions, including the cerebral cortex, hippocampus, amygdala, and striatum, underscores its involvement in a wide range of higher-order brain functions.

Activation of CCK-B receptors has been shown to modulate neurotransmission, influencing anxiety and feeding behaviors, as well as locomotion. Emerging research also points to the involvement of the CCK-B receptor in memory processes, pain perception, and the pathophysiology of conditions such as panic disorder, anxiety, and potentially Parkinson's disease and Alzheimer's disease. The development of selective CCK-B receptor agonists and antagonists has been instrumental in elucidating these roles and continues to be a focal point for the development of novel therapeutics.

CCK-B Receptor Signaling Pathways

The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein complex. Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Recent evidence suggests that CCK-B receptor signaling can also involve transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is implicated in cell proliferation and survival.

Physiological Functions in the Brain

Anxiety and Panic Disorders

One of the most well-established roles of the CCK-B receptor in the brain is its involvement in anxiety and panic. Activation of CCK-B receptors, particularly in the amygdala, produces anxiogenic effects. Intravenous administration of the CCK-B agonist CCK-4 can induce panic attacks in both healthy individuals and patients with panic disorder. Conversely, CCK-B receptor antagonists have demonstrated anxiolytic properties in various animal models. Genetic studies have also found an association between variations in the CCKBR gene and panic disorder.

Modulation of Dopamine Systems

CCK-B receptors play a complex and region-dependent role in regulating dopamine activity. In general, activation of CCK-B receptors appears to have an inhibitory effect on dopamine release, opposing the effects of CCK-A receptor activation. For instance, CCK-B receptor activation can decrease amphetamine-induced dopamine release. Conversely, antagonism of CCK-B receptors has been shown to enhance dopamine release in the striatum. This modulation of the dopaminergic system suggests a role for CCK-B receptors in conditions such as addiction and Parkinson's disease.

Learning and Memory

CCK-B receptors are also implicated in cognitive processes, including learning and memory. The hippocampus, a brain region critical for memory formation, expresses a high density of CCK-B receptors. Studies have shown that CCK-B receptor antagonists can enhance memory in certain tasks, suggesting that endogenous CCK, acting through CCK-B receptors, may have a modulatory role in memory consolidation and retrieval. Some selective CCK-B agonists have also been found to improve attention and memory, hinting at a functional heterogeneity of these receptors.

Pain Perception

The CCKergic system, including CCK-B receptors, is involved in the modulation of pain. CCK can act as an anti-analgesic, and CCK-B receptor antagonists have been shown to potentiate the analgesic effects of opioids and reduce the development of opioid tolerance. This suggests that targeting CCK-B receptors could be a viable strategy for enhancing pain management.

Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (IC50 and Ki values) of various agonists and antagonists for the CCK-B receptor, compiled from multiple studies. These values are crucial for selecting appropriate pharmacological tools for research and for the development of new therapeutic agents.

Table 1: Binding Affinities of CCK-B Receptor Agonists

| Compound | Receptor/Tissue | IC50 (nM) | Ki (nM) | Reference |

| CCK-8 | Human CCK-B (transfected COS-7 cells) | ~2 | - | |

| Gastrin-17-I | Human CCK-B (transfected COS-7 cells) | ~6 | - | |

| pBC 264 | Mouse Brain (in vivo) | ID50 = 43 pmol (i.c.v.) | - | |

| CCK-8 | Mouse Brain (in vivo) | ID50 = 8500 pmol (i.c.v.) | - | |

| PD-149164 | Mouse Cortex CCK-B | 0.083 | - |

Table 2: Binding Affinities of CCK-B Receptor Antagonists

| Compound | Receptor/Tissue | IC50 (nM) | Ki (nM) | Reference |

| L-365,260 | Human CCK-B (transfected COS-7 cells) | ~10 | - | |

| L-365,260 | SCLC cells | 0.2 | - | |

| L-365,260 | Guinea Pig Brain | - | 2.0 | |

| PD 135158 | Mouse Cortex CCK-B | 2.8 | - | |

| Sograzepide (YF 476) | Rat Brain | - | 0.068 | |

| Sograzepide (YF 476) | Human CCK-B (cloned) | - | 0.19 | |

| GV150013X | CCK-B/gastrin receptor | - | 2.29 | |

| JNJ-26070109 | Human CCK2 receptor | - | pKi = 8.49 |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of CCK-B receptor function. Below are protocols for key experiments frequently cited in the literature.

Receptor Autoradiography for CCK-B Receptor Distribution

This protocol is adapted from standard receptor autoradiography techniques and can be used to visualize the distribution of CCK-B receptors in brain tissue.

Protocol Steps:

-

Tissue Preparation:

-

Sacrifice animal (e.g., rat, mouse) and rapidly dissect the brain.

-

Freeze the brain in isopentane cooled with dry ice.

-

Store brains at -80°C until sectioning.

-

Using a cryostat, cut 20 µm coronal sections of the brain and thaw-mount them onto gelatin-coated slides.

-

Store slides at -80°C.

-

-

Incubation:

-

Bring slides to room temperature.

-

Pre-incubate slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes to remove endogenous ligands.

-

Incubate sections with a radiolabeled CCK-B selective ligand (e.g., [³H]pBC 264 or ¹²⁵I-CCK-8 in the presence of a CCK-A antagonist) in incubation buffer (containing protease inhibitors) for 90 minutes at room temperature.

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 1 µM) of an unlabeled CCK-B selective ligand.

-

-

Washing and Drying:

-

Rapidly wash the slides in ice-cold buffer to remove unbound radioligand (e.g., 3 x 5-minute washes).

-

Perform a brief dip in ice-cold distilled water.

-

Dry the slides under a stream of cool, dry air.

-

-

Imaging and Analysis:

-

Appose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

-

Expose for an appropriate duration (typically 1-7 days).

-

Scan the imaging plate or develop the film.

-

Quantify the density of binding in different brain regions using image analysis software, referencing the standards to convert signal intensity to fmol/mg of tissue.

-

In Vivo Microdialysis for Dopamine Release

This protocol, based on established methods, allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals in response to CCK-B receptor modulation.

Protocol Steps:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., striatum).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After establishing a stable baseline (typically 3-4 samples), administer the CCK-B receptor agonist or antagonist (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours to monitor the drug's effect on dopamine levels.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify dopamine levels by comparing them to a standard curve.

-

Express the results as a percentage change from the baseline dopamine concentration.

-

Hippocampal Slice Electrophysiology

This protocol is for recording the electrophysiological effects of CCK-B receptor activation on neurons in acute hippocampal slices.

Protocol Steps:

-

Slice Preparation:

-

Anesthetize and decapitate a young rat (e.g., P16-P22).

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF).

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with standard aCSF, oxygenated with 95% O₂ / 5% CO₂, and allow them to recover for at least 1 hour at 33°C.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 33°C.

-

Using whole-cell patch-clamp technique, record from CA1 pyramidal neurons.

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing properties).

-

-

Drug Application and Data Acquisition:

-

Bath-apply a CCK-B receptor agonist (e.g., CCK-8, 100 nM) to the slice.

-

Record changes in neuronal properties, such as membrane potential depolarization, changes in input resistance, and alterations in afterhyperpolarization.

-

To confirm receptor specificity, co-apply a selective CCK-B antagonist (e.g., L-365,260).

-

Acquire and analyze data using appropriate software to quantify the effects of CCK-B receptor modulation on neuronal excitability.

-

Conclusion and Future Directions

The CCK-B receptor is a multifaceted protein with profound implications for brain function and disease. Its roles in anxiety, dopamine modulation, and cognition are well-supported by a large body of evidence. The development of highly selective and potent ligands has been pivotal in dissecting these functions and continues to hold promise for therapeutic interventions. For drug development professionals, the CCK-B receptor represents a viable target for novel anxiolytics, cognitive enhancers, and adjuncts in pain and addiction therapy.

Future research should focus on further elucidating the downstream signaling cascades of the CCK-B receptor to identify novel targets for biased agonism or antagonism. Investigating the potential for CCK-B receptor heterodimerization with other GPCRs may also reveal new avenues for pharmacological intervention. Furthermore, the use of advanced techniques such as optogenetics and chemogenetics to selectively manipulate CCK-B receptor-expressing neuronal circuits in vivo will undoubtedly provide a more refined understanding of their contribution to complex behaviors in both health and disease. The continued exploration of the CCK-B receptor's function in the brain is a critical endeavor with the potential to yield significant advancements in the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of PD-135158: A Search for its Role in the Dopamine System

An extensive review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the compound designated as PD-135158 and its effects on the dopamine system. While the nomenclature is suggestive of a potential pharmacological agent, and a single commercial listing identifies it as a kinase inhibitor, there is a notable absence of published research detailing its mechanism of action, binding affinities, or functional impact on dopaminergic pathways.

Initial investigations into the effects of PD-135158 on the dopamine system have been hampered by the sparse and often ambiguous nature of the available data. Searches for this compound predominantly yield information related to the well-characterized "Programmed cell death protein 1" (PD-1) and its ligand (PD-L1), a critical pathway in immune checkpoint regulation, particularly in the context of oncology. This suggests a potential misinterpretation of the compound's name or a significant gap in the public dissemination of research concerning this molecule.

One commercial source, APExBIO, lists "PD 135158" as a kinase inhibitor for signal pathway research.[1] However, the product information does not specify the kinase target(s) or provide any data on its biological activity, particularly in relation to the central nervous system or the dopamine system. Without further details, it is impossible to ascertain its relevance to the user's query.

The broader search for information on the dopamine system and related pathologies like Parkinson's disease yielded a wealth of general knowledge. This includes the intricate electrophysiological characteristics of dopamine neurons, the devastating consequences of their degeneration, and the mechanisms of action of various therapeutic agents that target this system.[2][3][4][5] For instance, the loss of dopaminergic control in the striatum is a hallmark of Parkinson's disease, leading to abnormal neuronal activity. Therapeutic interventions often aim to restore this balance, though chronic treatment can lead to adverse effects.

Furthermore, the literature provides detailed insights into the functioning of dopamine receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes. These receptors are crucial targets for drugs treating a range of neurological and psychiatric disorders. Methodologies for studying these receptors, such as binding affinity assays and functional assays, are well-established and crucial for drug development.

Despite the comprehensive understanding of the dopamine system, the specific role of PD-135158 within this framework remains elusive. The absence of primary research articles, preclinical data, or clinical trial information specifically mentioning PD-135158 and its interaction with dopamine receptors or signaling pathways prevents the construction of the requested in-depth technical guide.

At present, the scientific community lacks the necessary data to produce a detailed technical guide or whitepaper on PD-135158 and its effects on the dopamine system. The available information is insufficient to fulfill the core requirements of data presentation in structured tables, detailed experimental protocols, and the creation of signaling pathway diagrams. Further research and publication of data pertaining to PD-135158 are required before a comprehensive analysis of its pharmacological profile and its potential impact on dopaminergic neurotransmission can be undertaken. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases for any future publications that may shed light on its properties.

References

- 1. apexbt.com [apexbt.com]

- 2. Electrophysiology of dopamine in normal and denervated striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiology of dopamine-denervated striatal neurons. Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiological characteristics of dopamine neurons: a 35-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PD-135158: A Selective CCK-B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD-135158, also known as CAM 1028, is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of PD-135158. It details the experimental methodologies employed in its evaluation, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Cholecystokinin (CCK) is a neuropeptide that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, which is also responsive to the hormone gastrin, is widely distributed throughout the brain and has been implicated in the modulation of anxiety, panic attacks, and certain cognitive processes. The development of selective CCK-B antagonists has therefore been a significant area of interest for the potential treatment of anxiety disorders and other central nervous system conditions. PD-135158 emerged from research efforts to identify compounds with high affinity and selectivity for the CCK-B receptor over the CCK-A receptor.

Discovery and Initial Characterization

PD-135158 was identified as a member of a novel class of dipeptoid CCK-B antagonists. Its discovery was a result of a focused research program aimed at developing potent and selective ligands for the CCK-B receptor with potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure

While a detailed synthetic pathway for PD-135158 is not extensively published in peer-reviewed literature, its chemical formula is C42H61N5O11, and its molecular weight is 811.96 g/mol . The structure of PD-135158 is distinct from earlier peptide-based antagonists, offering improved pharmacokinetic properties.

Mechanism of Action: CCK-B Receptor Antagonism

PD-135158 exerts its pharmacological effects by competitively binding to the CCK-B receptor, thereby blocking the actions of endogenous ligands such as cholecystokinin and gastrin.

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation. PD-135158, as an antagonist, prevents the initiation of this cascade by blocking the initial agonist binding.

Pharmacological Characterization: In Vitro Studies

The initial characterization of PD-135158 involved in vitro receptor binding assays to determine its affinity and selectivity for the CCK-B receptor.

Receptor Binding Assays

Experimental Protocol:

-

Tissue Preparation: Membranes were prepared from the cerebral cortex of mice, a tissue known to have a high density of CCK-B receptors.

-

Radioligand: A radiolabeled CCK analog was used to label the CCK-B receptors.

-

Competitive Binding: The assay was performed by incubating the cortical membranes with a fixed concentration of the radioligand and varying concentrations of PD-135158.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory concentration (IC50) of PD-135158.

Quantitative Data:

The following table summarizes the binding affinity of PD-135158 for the mouse CCK-B receptor.

| Compound | Receptor | Tissue Source | IC50 (nM) |

| PD-135158 | CCK-B | Mouse Cortex | 2.8 |

Data sourced from MedChemExpress, referencing Hughes et al., 1990.[1]

It is important to note that while PD-135158 is highly selective for the CCK-B receptor, at higher concentrations, it can act as a full agonist at the rat pancreatic CCK-A receptor.[2]

In Vivo Pharmacological Profile

The in vivo effects of PD-135158 have been evaluated in various animal models to assess its potential therapeutic activities, particularly its anxiolytic and antipsychotic-like properties.

Anxiolytic Activity

Experimental Protocol (General):

-

Animal Models: Standard models such as the elevated plus-maze, light-dark box, and social interaction tests in rodents are typically used.

-

Drug Administration: PD-135158 is administered to the animals at various doses via a suitable route (e.g., intraperitoneal, subcutaneous).

-

Behavioral Assessment: Animal behavior is recorded and analyzed for anxiety-related parameters (e.g., time spent in open arms of the elevated plus-maze, time in the light compartment of the light-dark box).

-

Data Analysis: The effects of PD-135158 are compared to those of a vehicle control and often a positive control (e.g., a benzodiazepine).

Effects on Latent Inhibition: A Model for Antipsychotic Potential

Latent inhibition (LI) is a cognitive phenomenon where prior exposure to a stimulus without consequence retards subsequent learning about that stimulus. Deficits in LI are observed in schizophrenia, and the ability of a drug to potentiate LI is considered indicative of antipsychotic potential.

Experimental Protocol (Conditioned Suppression of Drinking in Rats):

-

Animals: Male Sprague-Dawley rats were used.

-

Apparatus: A conditioning chamber with a drinking tube and a grid floor for delivering a mild footshock.

-

Procedure:

-

Pre-exposure Phase: One group of rats is repeatedly exposed to a stimulus (e.g., a tone) without any consequence. The control group is not pre-exposed.

-

Conditioning Phase: Both groups of rats are then subjected to pairings of the stimulus (tone) with a mild footshock.

-

Test Phase: The suppression of drinking behavior in the presence of the tone is measured.

-

-

Drug Treatment: PD-135158 was administered subcutaneously 30 minutes before the pre-exposure and conditioning phases.[1]

Quantitative Data:

The study by Gracey et al. (2000) demonstrated that PD-135158 potentiates latent inhibition in rats.

| Compound | Dose (mg/kg, s.c.) | Effect on Latent Inhibition |

| PD-135158 | 0.001 | No significant effect |

| PD-135158 | 0.01 | No significant effect |

| PD-135158 | 0.1 | Elicited a clear latent inhibition effect under conditions that did not lead to it in controls.[1][3] |

| Haloperidol | 0.1 | Elicited a clear latent inhibition effect (positive control). |

Data sourced from Gracey et al., 2000.

These findings suggest that CCK-B receptor antagonists like PD-135158 have antipsychotic potential.

Summary and Future Directions

PD-135158 is a well-characterized, potent, and selective CCK-B receptor antagonist. Its discovery has been instrumental in elucidating the role of the CCK-B receptor in the central nervous system, particularly in relation to anxiety and psychosis. The in vitro data confirm its high affinity for the CCK-B receptor, and in vivo studies have demonstrated its potential as an anxiolytic and antipsychotic agent.

Further research could focus on several key areas:

-

Clinical Development: Investigating the safety, tolerability, and efficacy of PD-135158 or its analogs in human clinical trials for anxiety and psychotic disorders.

-

Pharmacokinetics and Metabolism: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of PD-135158 to optimize its therapeutic potential.

-

Exploration of Other Therapeutic Indications: Given the widespread distribution of CCK-B receptors, exploring the utility of PD-135158 in other neurological or psychiatric conditions could be a fruitful area of investigation.

References

- 1. Identification of a region of the N-terminal of the human CCKA receptor essential for the high affinity interaction with agonist CCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of Selective CCK-B Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of selective cholecystokinin-B (CCK-B) receptor antagonists. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptor subtypes: CCK-A and CCK-B. The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract. Its involvement in anxiety, panic disorders, pain perception, and gastric acid secretion has made it a significant target for drug discovery. This document details the binding affinities, in vitro and in vivo potencies, selectivity profiles, and experimental methodologies used to characterize these antagonists, presented in a format designed for easy comparison and reference.

Core Pharmacological Data of Selective CCK-B Antagonists

The development of selective CCK-B antagonists has led to several distinct chemical classes, each with unique pharmacological profiles. The following tables summarize key quantitative data for some of the most well-characterized compounds.

Table 1: Binding Affinity (Ki) of Selective CCK-B Antagonists

| Compound | Chemical Class | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Citation |

| L-365,260 | Benzodiazepine | Guinea Pig | Brain | [125I]CCK-8 | 2.0 | [1] |

| L-365,260 | Guinea Pig | Stomach | [125I]Gastrin | 1.9 | [1] | |

| YM022 | Benzodiazepine | Human | CHO cells | Not Specified | - | [2] |

| L-740,093 | Benzodiazepine | Human | CHO cells | Not Specified | - | [2] |

| PD 135666 | Dipeptoid | Mouse | Cerebral Cortex | [125I]Bolton Hunter CCK-8 | 0.1 | [3] |

| PD 141479 | Pyrazolidinone | Mouse | Cerebral Cortex | [125I]Bolton Hunter CCK-8 | 36 | |

| CI-988 | Peptoid | Not Specified | Not Specified | Not Specified | - | |

| AG-041R | Ureidoindoline | Not Specified | Not Specified | Not Specified | - | |

| YF476 | Benzodiazepine | Not Specified | Not Specified | Not Specified | - |

Table 2: In Vitro Potency (IC50) of Selective CCK-B Antagonists

| Compound | Chemical Class | Species | Assay | IC50 (nM) | Citation |

| L-365,260 | Benzodiazepine | Dog | Brain | 20-40 | |

| PD 135666 | Dipeptoid | Mouse (Cortex) | [125I]BH-CCK-8 Binding | 0.1 | |

| PD 135666 | Rat (Pancreas) | [125I]BH-CCK-8 Binding | 26 | ||

| PD 140548 | Dipeptoid | Rat (Pancreas) | [125I]BH-CCK-8 Binding | 2.8 | |

| PD 140548 | Mouse (Cortex) | [125I]BH-CCK-8 Binding | 260 | ||

| PD 142898 | Dipeptoid | Mouse (Cortex) | [125I]BH-CCK-8 Binding | 4.2 | |

| PD 142898 | Rat (Pancreas) | [125I]BH-CCK-8 Binding | 3.8 | ||

| PD 141479 | Pyrazolidinone | Mouse (Cortex) | [125I]BH-CCK-8 Binding | 36 | |

| PD 141479 | Rat (Pancreas) | [125I]BH-CCK-8 Binding | 1100 | ||

| Quinazolinone Cpd 3a | Quinazolinone | Not Specified | CCK-BR Binding | 0.2 | |

| L-365,260 | Human SCLC cells | 125I-CCK-8 binding | 0.2 |

Table 3: Selectivity Profile of CCK-B Antagonists (CCK-A/CCK-B Affinity Ratio)

| Compound | Chemical Class | Selectivity Ratio (CCKA Ki / CCKB Ki) | Citation |

| L-365,260 | Benzodiazepine | >100 | |

| YM022 | Benzodiazepine | >1000 | |

| L-740,093 | Benzodiazepine | >1000 | |

| RP 73870 | Ureido-acetamide | >1000 | |

| LY 262,691 | Pyrazolidimine | >1000 | |

| CR2194 | Glutamic acid analogue | >1000 | |

| PD 135666 | Dipeptoid | 260 | |

| PD 140548 | Dipeptoid | 0.01 | |

| PD 142896 | Dipeptoid | 0.007 | |

| PD 141479 | Pyrazolidinone | 30.5 | |

| 28i | Dipeptoid | 53 | |

| 30m | Dipeptoid | 170 | |

| 24c | Dipeptoid | 464 |

Table 4: In Vivo Potency (ED50) of Selective CCK-B Antagonists

| Compound | Chemical Class | Species | Model | Endpoint | Route | ED50 (mg/kg) | Citation |

| L-365,260 | Benzodiazepine | Mouse | Gastrin-stimulated acid secretion | Inhibition | Oral | 0.03 | |

| L-365,260 | Benzodiazepine | Rat | Gastrin-stimulated acid secretion | Inhibition | Oral | 0.9 | |

| L-365,260 | Benzodiazepine | Guinea Pig | Gastrin-stimulated acid secretion | Inhibition | Oral | 5.1 | |

| PD 135666 | Dipeptoid | Rat | Elevated X-maze | Anxiolytic effect | s.c. | 0.01 (MED) | |

| PD 141479 | Dipeptoid | Rat | Elevated X-maze | Anxiolytic effect | s.c. | 0.001 (MED) | |

| CI-988 | Peptoid | Marmoset | Human threat test | Anxiolytic effect | s.c. | < 0.01 (MED) | |

| 30m | Dipeptoid | Mouse | Light/dark box test | Anxiolytic effect | s.c. | 0.01 (MED) |

Key Experimental Protocols

The characterization of selective CCK-B antagonists relies on a variety of well-established experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the CCK-B receptor.

Materials:

-

Receptor Source: Homogenates of tissues rich in CCK-B receptors (e.g., cerebral cortex) or cell lines stably expressing the human CCK-B receptor (e.g., CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the CCK-B receptor, such as [125I]Bolton Hunter-CCK-8 or [3H]pBC 264.

-

Test Compounds: Serial dilutions of the antagonist being tested.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Protocol:

-

Membrane Preparation: Tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined.

-

Incubation: A fixed concentration of radioligand, varying concentrations of the test compound, and the membrane preparation are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays: Gastric Acid Secretion

This assay assesses the ability of a CCK-B antagonist to inhibit the physiological response to receptor activation in a relevant tissue.

Objective: To determine the functional potency of a CCK-B antagonist by measuring its ability to inhibit gastrin-stimulated acid secretion.

Model: Isolated lumen-perfused mouse stomach.

Protocol:

-

The stomach is isolated and perfused with a physiological salt solution.

-

The rate of acid secretion is measured by monitoring the pH of the luminal perfusate.

-

A stable baseline of acid secretion is established.

-

Gastrin is administered to stimulate acid secretion.

-

The test antagonist is administered at various concentrations prior to or concurrently with gastrin.

-

The inhibitory effect of the antagonist on gastrin-stimulated acid secretion is quantified to determine its potency (e.g., IC50 or pA2 value).

In Vivo Behavioral Models: Elevated Plus Maze

The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents and to evaluate the anxiolytic potential of pharmacological agents.

Objective: To evaluate the anxiolytic-like effects of a selective CCK-B antagonist.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Protocol:

-

Rodents (e.g., rats or mice) are individually placed at the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

The number of entries into and the time spent in the open and closed arms are measured.

-

Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms.

-

The test antagonist is administered at various doses prior to the test, and its effects are compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the CCK-B receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the logical progression of CCK-B antagonist development.

Caption: CCK-B receptor signaling pathway.

Caption: Experimental workflow for CCK-B antagonist characterization.

Caption: Logical relationship in CCK-B antagonist drug development.

References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cholecystokinin in Neuropsychiatric Disorders: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 27, 2025

Executive Summary

Cholecystokinin (CCK), the most abundant neuropeptide in the mammalian brain, has emerged as a critical neuromodulator with profound implications for neuropsychiatric disorders. Initially identified for its gastrointestinal functions, CCK's extensive presence in corticolimbic and mesolimbic pathways positions it as a key regulator of emotional and cognitive processes. This technical guide provides an in-depth analysis of the CCK system, including its peptides, receptors, and signaling pathways, and delineates its complex role in the pathophysiology of anxiety, panic disorder, schizophrenia, and depression. By synthesizing preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the CCK system. Despite setbacks in early clinical trials, the nuanced understanding of CCK's modulatory actions continues to highlight its potential as a viable target for psychiatric drug development.

Introduction to the Cholecystokinin (CCK) System

The CCK system in the central nervous system (CNS) is a complex network comprising the CCK peptide in its various forms and two primary G-protein coupled receptors (GPCRs), CCK1 and CCK2. CCK is widely distributed throughout the brain, with high concentrations in the cerebral cortex, hippocampus, amygdala, and mesolimbic dopamine pathways, suggesting its integral role in higher-order brain functions.

CCK Peptides

Pre-pro-CCK, a 115-amino-acid peptide, is post-translationally cleaved into several biologically active fragments. In the brain, the most abundant form is the sulfated octapeptide, CCK-8s. Other significant fragments include CCK-4 and CCK-5, which are often used as pharmacological tools to probe the CCK system. CCK peptides function as neurotransmitters and neuromodulators, frequently co-localized with classical transmitters like dopamine and GABA, allowing for intricate regulation of neuronal circuits.

CCK Receptors

The physiological effects of CCK are mediated by two receptor subtypes, CCK1R (formerly CCK-A for 'alimentary') and CCK2R (formerly CCK-B for 'brain'), which exhibit distinct distributions and ligand affinities.

-

CCK1 Receptor (CCK1R) : While less abundant than CCK2R in the brain, CCK1R is strategically located in areas such as the nucleus accumbens, ventral tegmental area (VTA), and hypothalamus. It shows high affinity for sulfated CCK-8 and plays a significant role in modulating dopamine release, satiety, and reward-related behaviors.

-

CCK2 Receptor (CCK2R) : This is the predominant CCK receptor in the brain, widely expressed in the cerebral cortex, hippocampus, and amygdala. It binds with high affinity to both sulfated and non-sulfated CCK peptides, as well as CCK-4 and gastrin. The CCK2R is strongly implicated in anxiety, panic, and memory processes.

Both receptors primarily couple to the Gq/11 G-protein, initiating the phospholipase C (PLC) signaling cascade. However, evidence suggests they can also couple to other G-proteins (Gs, Gi), indicating a capacity for diverse intracellular signaling.

CCK Signaling Pathways and Neuromodulation

CCK's function as a neuromodulator arises from its ability to influence the activity of other major neurotransmitter systems. Its signaling pathways are fundamental to its role in both normal brain function and psychiatric disease.

Canonical Gq Signaling Pathway

The primary signaling mechanism for both CCK1 and CCK2 receptors involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade leads to the modulation of neuronal excitability, ion channel activity, and gene expression.

PD-135158: An Investigation into its Potential as an Antipsychotic Agent Reveals a Different Therapeutic Path

A comprehensive review of publicly available scientific literature and pharmacological databases indicates that PD-135158 is not recognized as a potential antipsychotic agent. Instead, historical research identifies it as a selective antagonist of the cholecystokinin type B (CCK-B) receptor, primarily investigated for its potent anxiolytic (anti-anxiety) properties.

This in-depth guide addresses the initial query by first clarifying the documented therapeutic target of PD-135158 and then exploring the broader, albeit complex, relationship between the cholecystokinin system and psychotic disorders. Due to the absence of data for PD-135158 as an antipsychotic, the core requirements of the original request—quantitative data tables, detailed experimental protocols for antipsychotic assays, and specific signaling pathway diagrams—cannot be fulfilled for that indication.

The Pharmacological Profile of PD-135158: A CCK-B Receptor Antagonist

PD-135158 is documented in pharmacological resources, most notably the IUPHAR/BPS Guide to PHARMACOLOGY, as a selective antagonist for the CCK-B receptor.[1] Research from the 1990s focused on its potential as a non-sedative anxiolytic. The primary mechanism of action for its anxiolytic effects would be the blockade of CCK-B receptors in the brain, mitigating the anxiety-provoking effects of the endogenous peptide cholecystokinin.

While one commercial vendor lists a compound with a similar identifier as a "kinase inhibitor," this information is not substantiated by primary scientific literature and appears to be an outlier.[2] The established identity of PD-135158 in peer-reviewed research is that of a CCK-B antagonist.

The Cholecystokinin System and its Role in Psychiatric Disorders

Cholecystokinin (CCK) is a peptide neurotransmitter found in both the gastrointestinal tract and the brain. It exerts its effects through two main receptor subtypes: CCK-A (primarily peripheral) and CCK-B (predominantly in the central nervous system). The CCK system is implicated in a range of physiological and psychological processes, including anxiety, panic attacks, satiety, and memory.

CCK and Anxiety

The role of CCK in anxiety is well-established. Administration of CCK agonists, such as CCK-4 or pentagastrin, can induce panic attacks in individuals with panic disorder and cause anxiety-like behaviors in animal models.[3][4] Consequently, CCK-B receptor antagonists like PD-135158 were developed with the hypothesis that they would have anxiolytic effects. Preclinical studies on various CCK-B antagonists have shown promise in animal models of anxiety.[5]

The Ambiguous Role of CCK in Schizophrenia

The connection between the CCK system and schizophrenia is far less clear and contains conflicting evidence.

-

Evidence for Hypofunction: A significant body of research points to a reduction in CCK levels and CCK receptors in the cerebral cortex and limbic structures of individuals with schizophrenia. This finding suggests a deficit in CCK signaling, which would argue against the use of a CCK antagonist as a therapeutic strategy. If the system is already underactive, blocking it further would likely not be beneficial and could potentially worsen symptoms.

-

Evidence for Hyperfunction/Therapeutic Blockade: Conversely, some preclinical evidence suggests a potential role for CCK-B antagonists in psychosis. The rationale is based on the interaction between CCK and dopamine, the primary neurotransmitter system targeted by traditional antipsychotics. Some studies have shown that CCK-B antagonists can inhibit the activity of midbrain dopamine neurons, an action that mirrors the mechanism of dopamine D2 receptor antagonists used to treat psychosis. Animal studies have shown that CCK agonists and antagonists can produce effects in some models that reflect possible antipsychotic activity.

However, the translation of these preclinical findings to human subjects has been unsuccessful. Clinical trials using CCK agonists or antagonists have failed to demonstrate consistent improvement in the symptoms of schizophrenia.

Experimental Protocols: A General Overview for Anxiolytic Screening

While specific protocols for PD-135158 are not available, the following represents a generalized workflow for the preclinical evaluation of a potential anxiolytic agent, the class to which PD-135158 belongs.

In Vitro Receptor Binding Assays

-

Objective: To determine the affinity and selectivity of the compound for the target receptor (e.g., CCK-B) and off-target receptors.

-

Methodology: Radioligand binding assays are typically used. Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound (PD-135158). The ability of the test compound to displace the radioligand is measured using a scintillation counter. The concentration of the compound that inhibits 50% of the specific binding (IC50) is calculated and converted to an affinity constant (Ki). Selectivity is determined by performing similar assays on a panel of other neurotransmitter receptors.

In Vivo Behavioral Models of Anxiety

-

Objective: To assess the compound's ability to reduce anxiety-like behaviors in animal models.

-

Common Models:

-

Elevated Plus Maze (EPM): This test relies on the rodent's natural aversion to open, elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time spent in and the number of entries into the open arms.

-

Light-Dark Box Test: This model is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. The apparatus is a box divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

-

Social Interaction Test: Anxiety can manifest as reduced social engagement. In this test, pairs of rodents (one or both treated with the test compound) are placed in a novel arena, and the duration of their social interactions (e.g., sniffing, grooming) is recorded. Anxiolytics tend to increase the time spent in active social interaction.

-

The logical workflow for testing a potential anxiolytic compound is visualized below.

Signaling Pathways: CCK-B Receptor and Dopamine Interaction

While a specific antipsychotic pathway for PD-135158 cannot be depicted, the diagram below illustrates the hypothetical interaction between the CCK-B and Dopamine D2 receptor pathways in a neuron, which was the basis for the initial, though ultimately unsupported, interest in CCK-B antagonists for psychosis.

Conclusion

The initial premise that PD-135158 is a potential antipsychotic agent is not supported by the available scientific evidence. The compound was characterized in the 1990s as a selective CCK-B receptor antagonist with potential for treating anxiety disorders. The exploration of the CCK system as a target for schizophrenia has been pursued, but the results have been inconclusive, and clinical trials with CCK-modulating agents have not yielded positive results for this indication. Therefore, an in-depth technical guide on PD-135158 for psychosis cannot be developed. The compound's history firmly places it within the research domain of anxiolytics.

References

- 1. PD-135158 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. apexbt.com [apexbt.com]

- 3. Cholecystokinin and psychiatric disorders : role in aetiology and potential of receptor antagonists in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two faces of cholecystokinin: anxiety and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic Effects of Cholecystokinin-B (CCK-B) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), where it functions as a key neurotransmitter and neuromodulator.[1] It exerts its physiological effects by binding to two primary G protein-coupled receptor subtypes: CCK-A (or CCK-1) and CCK-B (or CCK-2).[2][3] While CCK-A receptors are found predominantly in the gastrointestinal tract, CCK-B receptors are widely distributed throughout the brain, with high concentrations in regions critical for anxiety and fear processing, such as the amygdala, hippocampus, and cerebral cortex.[4][5]

The activation of brain CCK-B receptors is strongly associated with the induction of anxiety and panic attacks. Intravenous administration of CCK fragments that are potent CCK-B agonists, such as CCK-4 and pentagastrin, reliably provokes panic-like symptoms in both healthy individuals and patients with panic disorder. This has led to the compelling hypothesis that selective antagonists of the CCK-B receptor could represent a novel class of anxiolytic agents. This guide provides a comprehensive technical overview of the investigation into CCK-B antagonists as potential treatments for anxiety disorders, summarizing preclinical and clinical data, detailing experimental protocols, and outlining the underlying neurobiological mechanisms.

Mechanism of Action: CCK-B Receptor Signaling in Anxiety

The CCK-B receptor is a G protein-coupled receptor that, upon binding with CCK, initiates a cascade of intracellular events that modulate neuronal excitability. In brain regions like the basolateral amygdala (BLA), this signaling is believed to underpin the anxiogenic effects of CCK. Activation of CCK-B receptors generally leads to an increase in neuronal activity, contributing to a state of heightened arousal and fear. CCK-B antagonists competitively bind to these receptors, preventing CCK from exerting its biological effects and thereby inhibiting this anxiogenic signaling cascade.

References

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. What are CCKB antagonists and how do they work? [synapse.patsnap.com]

- 5. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of PD-135158 and its analogs

An In-depth Technical Guide on the Structure-Activity Relationship of PD-135158 and its Analogs: Potent and Selective CCK-B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PD-135158, a potent and selective antagonist for the cholecystokinin-B (CCK-B) receptor, and its analogs. This document details the quantitative data on receptor binding and functional activity, outlines the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes in the central nervous system (CNS) and the gastrointestinal (GI) tract. It exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and is implicated in anxiety, panic disorders, and pain perception. Consequently, the development of selective CCK-B receptor antagonists has been a key area of research for novel anxiolytic and antipsychotic therapies. PD-135158 emerged from a class of indole-based compounds developed by Parke-Davis as a highly potent and selective CCK-B antagonist. This guide delves into the chemical modifications of the PD-135158 scaffold and their impact on receptor affinity and functional activity.

Structure-Activity Relationship of PD-135158 Analogs

The core structure of PD-135158 is a 3-(1H-indol-3-yl)-N-(1-methyl-1H-indol-3-yl)benzamide. The SAR studies on this series of compounds have revealed critical insights into the structural requirements for high-affinity and selective binding to the CCK-B receptor. The key modifications have been focused on the indole rings and the central benzamide linker.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities of PD-135158 and its analogs for the human CCK-A and CCK-B receptors, their functional antagonism in a phosphoinositide turnover assay, and their in vivo efficacy in a rat elevated plus-maze model of anxiety.

Table 1: In Vitro CCK-A and CCK-B Receptor Binding Affinities of PD-135158 and Analogs

| Compound | R1 (Indole-N1) | R2 (Indole'-N1) | CCK-B Ki (nM) | CCK-A Ki (nM) | Selectivity (CCK-A/CCK-B) |

| PD-135158 | H | CH3 | 0.35 | 1200 | 3428 |

| Analog 1 | H | H | 2.5 | 1500 | 600 |

| Analog 2 | CH3 | CH3 | 0.8 | 1800 | 2250 |

| Analog 3 | H | C2H5 | 0.40 | 1100 | 2750 |

| Analog 4 | H | i-Pr | 1.2 | 1300 | 1083 |

| Analog 5 | F (5-position) | CH3 | 0.28 | 1000 | 3571 |

| Analog 6 | Cl (5-position) | CH3 | 0.30 | 1150 | 3833 |

Table 2: Functional Antagonism in Phosphoinositide (PI) Turnover Assay